(+)-Formoterol

Description

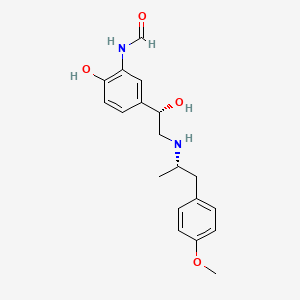

Structure

3D Structure

Properties

IUPAC Name |

N-[2-hydroxy-5-[(1S)-1-hydroxy-2-[[(2S)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]phenyl]formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O4/c1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22/h3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22)/t13-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPZSYCZIITTYBL-ORAYPTAESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC1=CC=C(C=C1)OC)NC[C@H](C2=CC(=C(C=C2)O)NC=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1023077, DTXSID80110070 | |

| Record name | Formoterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-Formoterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80110070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

In water, 1.12X10+4 mg/L at 25 °C /Estimated/ | |

| Record name | FORMOTEROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7287 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

5.0X10-14 mm Hg at 25 °C /Estimated/ | |

| Record name | FORMOTEROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7287 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

73573-87-2, 67346-48-9 | |

| Record name | Formoterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73573-87-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Formoterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-Formoterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80110070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Formamide, N-[2-hydroxy-5-[(1R)-1-hydroxy-2-[[(1R)-2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]-, rel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.654 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FORMOTEROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7287 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of (+)-Formoterol on Beta-2 Adrenoceptors

This guide provides a comprehensive technical overview of the molecular interactions and signaling pathways initiated by (+)-Formoterol, a potent and long-acting beta-2 adrenoceptor agonist. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of its mechanism of action.

Introduction: The Beta-2 Adrenergic Receptor and its Ligand, this compound

The beta-2 adrenergic receptor (β2AR) is a member of the G protein-coupled receptor (GPCR) superfamily, the largest and most diverse group of membrane receptors in eukaryotes.[1][2][3] These receptors are characterized by seven transmembrane-spanning alpha-helical segments, an extracellular amino terminus, and an intracellular carboxy terminus.[2][3] β2ARs are predominantly found in the smooth muscle of the airways, uterus, and systemic vasculature.[4][5] Their activation by endogenous catecholamines like epinephrine leads to smooth muscle relaxation, resulting in physiological responses such as bronchodilation.[6][7][8]

This compound is a highly potent and selective long-acting beta-2 adrenoceptor agonist (LABA).[9][10][11] It is the (R,R)-enantiomer of formoterol and is primarily used in the management of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD).[4][11][12] Its clinical efficacy stems from its ability to induce prolonged bronchodilation, with a rapid onset of action.[10][11] This guide will delve into the molecular intricacies of how this compound elicits its therapeutic effects through its interaction with the β2AR.

The Molecular Dance: this compound Binding and Receptor Activation

The interaction of this compound with the β2AR is a dynamic process governed by its chemical properties and the receptor's structural features.

Binding Kinetics and Affinity

This compound exhibits high affinity for the β2AR.[10][13] This high affinity is a key contributor to its potency. In radioligand binding studies using bronchial membranes, formoterol has been shown to induce a high-affinity state of the β2-receptor.[14]

The long duration of action of formoterol is a subject of ongoing research. One prominent model, the "plasmalemma diffusion microkinetics model," suggests that formoterol's lipophilicity allows it to be retained in the lipid bilayer of the cell membrane.[10][15] This creates a local reservoir of the drug, allowing for sustained activation of the β2AR over an extended period.[10][15]

Receptor Conformation and Activation

Like all GPCRs, the β2AR exists in a dynamic equilibrium of different conformational states.[3] The binding of an agonist, such as this compound, stabilizes an active conformation of the receptor.[3][16] This conformational change is crucial for the subsequent activation of intracellular signaling pathways. Structural studies have revealed that agonist binding induces a significant outward movement of the cytoplasmic end of transmembrane segment 6 (TM6) and an alpha-helical extension of the cytoplasmic end of TM5.[7]

Downstream Signaling: The Canonical Gs-cAMP-PKA Pathway

The activation of the β2AR by this compound initiates a well-characterized signaling cascade, primarily mediated by the stimulatory G protein (Gs).[3][6][17]

G Protein Activation

Upon agonist binding and receptor conformational change, the β2AR interacts with a heterotrimeric G protein complex, consisting of Gα, Gβ, and Gγ subunits.[1][2] The receptor catalyzes the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the Gαs subunit.[1][16] This exchange triggers the dissociation of the GTP-bound Gαs subunit from the Gβγ dimer and the receptor.[1][16]

Adenylyl Cyclase and cAMP Production

The dissociated, active Gαs-GTP subunit then binds to and activates adenylyl cyclase, a membrane-bound enzyme.[6][17] Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to the second messenger, cyclic adenosine monophosphate (cAMP).[6][17] This leads to a rapid increase in intracellular cAMP levels.

Protein Kinase A (PKA) Activation and Cellular Effects

cAMP exerts its effects primarily by activating Protein Kinase A (PKA).[2][17] PKA is a tetrameric enzyme consisting of two regulatory subunits and two catalytic subunits. The binding of cAMP to the regulatory subunits causes a conformational change that releases the active catalytic subunits. These catalytic subunits then phosphorylate various intracellular proteins, leading to the ultimate physiological response.[17]

In airway smooth muscle cells, PKA phosphorylates several target proteins that contribute to relaxation.[6] This includes the inactivation of myosin light-chain kinase and the activation of myosin light-chain phosphatase, which collectively lead to decreased intracellular calcium and smooth muscle relaxation, resulting in bronchodilation.[6]

Signaling Pathway of this compound at the Beta-2 Adrenoceptor

Caption: Canonical signaling pathway of this compound via the β2AR.

Beyond the Canonical Pathway: Other Signaling Modalities

While the Gs-cAMP-PKA pathway is the primary mechanism of action for β2AR agonists, emerging evidence suggests the involvement of other signaling pathways.

G Protein-Independent Signaling and Beta-Arrestins

Upon prolonged agonist stimulation, β2ARs can be phosphorylated by G protein-coupled receptor kinases (GRKs).[3][18] This phosphorylation promotes the binding of β-arrestins, which sterically hinder the coupling of the receptor to Gs, leading to desensitization.[17][18][19] Interestingly, β-arrestins can also act as scaffolds for other signaling proteins, initiating G protein-independent signaling cascades, such as the activation of the ERK1/2 pathway.[17][20]

Non-Smooth Muscle Effects

Beyond bronchodilation, this compound has other clinically relevant effects. It can inhibit the release of inflammatory mediators from mast cells and other inflammatory cells.[10][21] Additionally, it can stimulate mucociliary transport, aiding in the clearance of mucus from the airways.[21][22]

Experimental Protocols for Studying this compound's Mechanism of Action

A thorough understanding of this compound's pharmacology relies on robust in vitro and cellular assays. Here, we provide step-by-step methodologies for two key experiments.

Radioligand Binding Assay for Beta-2 Adrenoceptors

This assay is fundamental for determining the affinity (Kd) and density (Bmax) of β2ARs and for assessing the binding of unlabeled ligands like this compound.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for a typical radioligand binding assay.

Step-by-Step Protocol:

-

Membrane Preparation: Homogenize cells or tissues expressing β2ARs in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes, then resuspend the pellet in a suitable assay buffer.[23] Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, add the membrane preparation, a radiolabeled β2AR antagonist (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol), and varying concentrations of unlabeled this compound (for competition assays) or buffer (for saturation assays).[23][24]

-

Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.[23]

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand. Wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.[23]

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: For saturation binding, plot the specific binding against the radioligand concentration and fit the data to a one-site binding model to determine the Kd and Bmax.[23] For competition binding, plot the percentage of specific binding against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50, from which the Ki can be calculated.[23]

cAMP Accumulation Assay

This functional assay measures the ability of this compound to stimulate the production of intracellular cAMP, providing a measure of its efficacy.

Experimental Workflow for cAMP Accumulation Assay

Caption: General workflow for a cAMP accumulation assay.

Step-by-Step Protocol:

-

Cell Culture: Culture cells stably or transiently expressing the human β2AR in a suitable medium. Seed the cells into a 96-well or 384-well plate and allow them to adhere overnight.[25]

-

Compound Preparation: Prepare serial dilutions of this compound in a stimulation buffer, often containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.[25]

-

Cell Stimulation: Remove the culture medium from the cells and add the stimulation buffer containing the PDE inhibitor. After a short pre-incubation, add the diluted this compound to the respective wells.[25] Incubate for a defined period (e.g., 30 minutes) at 37°C.[25][26]

-

Cell Lysis: Lyse the cells by adding a lysis buffer provided with the cAMP assay kit.[25][26]

-

cAMP Detection: Quantify the amount of cAMP in the cell lysates using a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF), AlphaScreen, or an enzyme-linked immunosorbent assay (ELISA).[25][26] The signal generated is typically inversely proportional to the amount of cAMP present.[25]

-

Data Analysis: Generate a standard curve using known concentrations of cAMP. Use the standard curve to convert the raw assay signals into cAMP concentrations. Plot the cAMP concentration against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50 (half-maximal effective concentration) and Emax (maximum response).[25]

Quantitative Data Summary

The following table summarizes key pharmacological parameters for this compound and other relevant β2-agonists.

| Compound | Receptor | pD2 (Relaxation) | pKi (Binding Affinity) |

| This compound | β2AR | 8.9 ± 0.03 | 8.2 ± 0.09 |

| Salmeterol | β2AR | 9.2 ± 0.03 | 8.3 ± 0.04 |

| Albuterol | β2AR | Not specified | 5.83 ± 0.06 |

| Fenoterol | β2AR | Not specified | 6.33 ± 0.07 |

Data compiled from functional and binding studies on guinea pig tracheal spirals and bronchial membranes.[14]

Conclusion

This compound is a cornerstone in the management of obstructive airway diseases due to its potent and long-lasting bronchodilator effects. Its mechanism of action is primarily driven by its high-affinity binding to the β2AR, leading to the activation of the canonical Gs-cAMP-PKA signaling pathway. The unique physicochemical properties of this compound, particularly its lipophilicity, are thought to contribute to its prolonged duration of action. A comprehensive understanding of its molecular pharmacology, facilitated by the experimental approaches outlined in this guide, is crucial for the development of next-generation respiratory therapeutics.

References

-

cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) - Bio-protocol. Available at: [Link]

-

Alternative mechanisms for long-acting beta(2)-adrenergic agonists in COPD - PubMed. Available at: [Link]

-

GPCR Pathway - Creative Diagnostics. Available at: [Link]

-

Biochemistry, G Protein Coupled Receptors - StatPearls - NCBI Bookshelf - NIH. Available at: [Link]

-

Molecular Mechanisms of β2-Adrenergic Receptor Function and Regulation - PMC - NIH. Available at: [Link]

-

G protein-coupled receptor - Wikipedia. Available at: [Link]

-

Pharmacology of long-acting beta-agonists - PubMed. Available at: [Link]

-

Beta2-adrenergic agonist - Wikipedia. Available at: [Link]

-

Formoterol: pharmacology, molecular basis of agonism, and mechanism of long duration of a highly potent and selective beta 2-adrenoceptor agonist bronchodilator - PubMed. Available at: [Link]

-

G protein-coupled receptor signaling: transducers and effectors - Physiological Reviews. Available at: [Link]

-

Beta-2 adrenergic receptor - Wikipedia. Available at: [Link]

-

Beta2 Adrenoceptor Structure and Mechanism of Activation - The GO Map. Available at: [Link]

-

Beta adrenergic receptor beta2 subtype (BETA2) - Gosset. Available at: [Link]

-

Beta2-Agonists - StatPearls - NCBI Bookshelf - NIH. Available at: [Link]

-

β2-Adrenergic receptor (β2-AR) agonist formoterol suppresses differentiation of L6 myogenic cells by blocking PI3K–AKT pathway - NIH. Available at: [Link]

-

Beta-agonist: Types, Dosing, Benefits & Side Effects - Cleveland Clinic. Available at: [Link]

-

The effects of formoterol, a long-acting beta 2-adrenoceptor agonist, on mucociliary activity. Available at: [Link]

-

Structural Features of β2 Adrenergic Receptor: Crystal Structures and Beyond - PMC - NIH. Available at: [Link]

-

Beta-agonist/Beta-blocker Pathway, Pharmacodynamics - ClinPGx. Available at: [Link]

-

The β2-Adrenoceptor Agonist Formoterol Stimulates Mitochondrial Biogenesis - PMC - NIH. Available at: [Link]

-

Beta 2 -Adrenergic Ligand Racemic Formoterol Exhibits Enantioselective Disposition in Blood and Skeletal Muscle of Humans, and Elicits Myocellular PKA Signaling at Therapeutic Inhaled Doses - PubMed. Available at: [Link]

-

β2-Adrenoceptor Activation Stimulates IL-6 Production via PKA, ERK1/2, Src, and Beta-Arrestin2 Signaling Pathways in Human Bronchial Epithelia - PubMed Central. Available at: [Link]

-

Kinetic analysis of drug-receptor interactions of long-acting beta2 sympathomimetics in isolated receptor membranes: evidence against prolonged effects of salmeterol and formoterol on receptor-coupled adenylyl cyclase - PubMed. Available at: [Link]

-

cAMP Accumulation Assay - Creative BioMart. Available at: [Link]

-

Beta-adrenoceptors, cAMP and airway smooth muscle relaxation: challenges to the dogma - PubMed. Available at: [Link]

-

Data Sheet - BPS Bioscience. Available at: [Link]

-

What is Formoterol (a long-acting beta-2 adrenergic receptor agonist)? - Dr.Oracle. Available at: [Link]

-

Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. Available at: [Link]

-

cAMP Regulation of Airway Smooth Muscle Function - PMC - NIH. Available at: [Link]

-

Activation of β 2 AR by formoterol | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

Detection of β-Adrenergic Receptors by Radioligand Binding | Springer Nature Experiments. Available at: [Link]

-

beta2 Human Adrenoceptor GPCR Binding Antagonist Radioligand LeadHunter Assay - FR. Available at: [Link]

-

Why are long-acting beta-adrenoceptor agonists long-acting? - ERS Publications. Available at: [Link]

-

[Radioligand Method of Assessment of β-Adrenoceptor's Activity on Human T-Lymphocytes]. Available at: [Link]

-

Functional and binding characteristics of long-acting beta 2-agonists in lung and heart. Available at: [Link]

-

Effect of β2-adrenoceptor agonists and other cAMP-elevating agents on inflammatory gene expression in human airways smooth. Available at: [Link]

-

Beta2-adrenergic ligand racemic formoterol exhibits enantioselective disposition in blood and skeletal muscle - Amazon S3. Available at: [Link]

-

Contribution of the b 2 -adrenoceptors to airway relaxation induced by (R) - ResearchGate. Available at: [Link]

-

Formoterol and salmeterol induce a similar degree of β2-adrenoceptor tolerance in human small airways but via different mechanisms - PMC - PubMed Central. Available at: [Link]

-

Long-acting beta 2-adrenoceptor agonists: a new perspective in the treatment of asthma. Available at: [Link]

-

The beta 2-adrenergic receptor agonist formoterol reduces microvascular leakage by inhibiting endothelial gap formation. | Semantic Scholar. Available at: [Link]

-

Membrane-Facilitated Receptor Access and Binding Mechanisms of Long-Acting β2-Adrenergic Receptor Agonists - PubMed Central. Available at: [Link]

-

Formoterol fumarate, a new beta 2-adrenoceptor agonist. Acute studies of selectivity and duration of effect after inhaled and oral administration - PubMed. Available at: [Link]

-

β-Adrenoceptor agonists and asthma - 100 Years of development - ResearchGate. Available at: [Link]

Sources

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. Biochemistry, G Protein Coupled Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Molecular Mechanisms of β2-Adrenergic Receptor Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Beta2-Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 6. Beta2-adrenergic agonist - Wikipedia [en.wikipedia.org]

- 7. Beta-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 8. gosset.ai [gosset.ai]

- 9. Pharmacology of long-acting beta-agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Formoterol: pharmacology, molecular basis of agonism, and mechanism of long duration of a highly potent and selective beta 2-adrenoceptor agonist bronchodilator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. droracle.ai [droracle.ai]

- 12. my.clevelandclinic.org [my.clevelandclinic.org]

- 13. publications.ersnet.org [publications.ersnet.org]

- 14. Functional and binding characteristics of long-acting beta 2-agonists in lung and heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Membrane-Facilitated Receptor Access and Binding Mechanisms of Long-Acting β2-Adrenergic Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 16. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 17. ClinPGx [clinpgx.org]

- 18. journals.physiology.org [journals.physiology.org]

- 19. cAMP Regulation of Airway Smooth Muscle Function - PMC [pmc.ncbi.nlm.nih.gov]

- 20. β2-Adrenoceptor Activation Stimulates IL-6 Production via PKA, ERK1/2, Src, and Beta-Arrestin2 Signaling Pathways in Human Bronchial Epithelia - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Alternative mechanisms for long-acting beta(2)-adrenergic agonists in COPD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. The effects of formoterol, a long-acting beta 2-adrenoceptor agonist, on mucociliary activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. giffordbioscience.com [giffordbioscience.com]

- 24. [Radioligand Method of Assessment of β-Adrenoceptor's Activity on Human T-Lymphocytes] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

- 26. bio-protocol.org [bio-protocol.org]

Stereospecific Synthesis of (+)-Formoterol: A Technical Guide to Core Methodologies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Formoterol, the (R,R)-enantiomer of Formoterol, is a highly potent and selective long-acting β2-adrenoceptor agonist pivotal in the management of asthma and chronic obstructive pulmonary disease (COPD).[1] Its therapeutic superiority over other stereoisomers—the (R,R)-isomer is approximately 1000 times more active than its (S,S)-counterpart—necessitates robust and efficient stereospecific synthetic routes for its production as a single-isomer active pharmaceutical ingredient, Arformoterol.[2] This guide provides an in-depth technical overview of the core, field-proven strategies for the stereospecific synthesis of this compound. We will dissect a highly convergent strategy centered on the asymmetric reduction of a key ketone intermediate, detail the classical resolution of a crucial chiral amine, and explore an industrially pertinent method involving the resolution of racemic Formoterol. Each section explains the causal logic behind methodological choices, provides detailed experimental protocols, and is supported by authoritative references, offering a comprehensive resource for researchers and process chemists in drug development.

Introduction: The Imperative for Stereochemical Purity

Formoterol possesses two chiral centers, giving rise to four possible stereoisomers: (R,R), (S,S), (R,S), and (S,R).[3] Pharmacological studies have unequivocally demonstrated that the desired bronchodilatory activity resides almost exclusively in the (R,R)-enantiomer.[2] The other isomers are significantly less potent or inactive, with the (S,S)-enantiomer even suspected of proinflammatory effects.[4][5] Consequently, the development of synthetic pathways that can selectively produce the (R,R)-isomer in high enantiomeric and diastereomeric purity is not merely an academic exercise but a regulatory and therapeutic necessity.

The primary challenge lies in controlling the stereochemistry at two distinct points in the molecule. Modern synthetic strategies address this by employing a convergent approach, where the two chiral fragments of the molecule are synthesized or resolved independently and then coupled in a later step. This modularity allows for greater control and optimization of the stereochemistry of each component before the final assembly.

Core Strategy: A Convergent Synthesis via Asymmetric Reduction

A robust and widely adopted strategy for synthesizing this compound involves the convergent coupling of two key chiral building blocks: an (R)-configured aryl epoxide (or its halohydrin precursor) and an (R)-configured amine side-chain. This approach effectively isolates the two stereochemical challenges into separate, manageable synthetic sequences.

Retrosynthetic Analysis

The disconnection of this compound reveals two primary synthons: the aromatic "head," which can be traced back to a chiral bromohydrin (C) , and the chiral amine side-chain (D) . The bromohydrin's chirality is established via the asymmetric reduction of a prochiral bromoketone (B) , while the amine's chirality is typically secured through classical resolution.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. US6040344A - Formoterol process - Google Patents [patents.google.com]

- 3. WO2009147383A1 - Process for the synthesis of arformoterol - Google Patents [patents.google.com]

- 4. US9029421B2 - Process for the synthesis of arformoterol - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

A Comprehensive Pharmacological Profile of the (+)-(S,S)-Formoterol Enantiomer

Preamble: The Principle of Stereoselectivity in Adrenergic Agonism

Formoterol is a highly potent and long-acting β2-adrenergic receptor (β2-AR) agonist, established as a cornerstone in the management of asthma and chronic obstructive pulmonary disease (COPD).[1][2][3] Its molecular structure possesses two chiral centers, giving rise to four possible stereoisomers.[4][5] In clinical practice, formoterol is administered as a racemate, a 1:1 mixture of its (R,R) and (S,S) enantiomers.[4][6][7] The fundamental principle of stereoselectivity dictates that these mirror-image molecules can interact differently with the chiral environment of a biological receptor, leading to distinct pharmacological activities.

This guide provides an in-depth technical analysis of the pharmacological profile of the (+)-(S,S)-formoterol enantiomer, often termed the distomer (the less active enantiomer). To establish a complete and contextually relevant profile, its characteristics are benchmarked against its therapeutically active counterpart, the (-)-(R,R)-formoterol enantiomer (the eutomer, marketed as arformoterol), and the racemic mixture.[1][7][8] Understanding the profile of the (+)-(S,S) enantiomer is not merely an academic exercise; it is critical for comprehending the overall therapeutic and potential off-target effects of the racemic drug and informs the rationale behind the development of enantiopure pharmaceuticals.

Receptor Binding Affinity: Quantifying Molecular Recognition

Core Directive: To determine the affinity of (+)-(S,S)-Formoterol for the human β2-adrenergic receptor. High-affinity binding is a prerequisite for potent receptor activation.

Causality of Experimental Choice: A competitive radioligand binding assay is the gold standard for quantifying the affinity (Ki) of an unlabeled ligand. This assay directly measures the interaction between the test compound and the receptor in a controlled in vitro environment, typically using cell membranes rich in the receptor of interest. The displacement of a high-affinity, non-selective radiolabeled antagonist (e.g., [¹²⁵I]iodocyanopindolol) provides a robust and reproducible measure of the test compound's binding affinity.[9][10]

Experimental Protocol: Competitive Radioligand Binding Assay

-

Membrane Preparation:

-

Culture a cell line stably expressing high levels of the human β2-adrenergic receptor (e.g., CHO-K1 or HEK293 cells).

-

Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Centrifuge the homogenate to pellet the cell membranes. Wash the pellet multiple times by resuspension and centrifugation to remove cytosolic components.

-

Resuspend the final membrane pellet in assay buffer and determine the total protein concentration (e.g., via Bradford assay).

-

-

Assay Execution:

-

In a 96-well plate, combine:

-

A fixed concentration of radiolabeled antagonist (e.g., [¹²⁵I]iodocyanopindolol) at a concentration near its dissociation constant (Kd).

-

Increasing concentrations of the unlabeled competitor ligand ((+)-(S,S)-Formoterol, (-)-(R,R)-Formoterol, or racemic formoterol).

-

A fixed amount of cell membrane preparation (e.g., 5-10 µg protein per well).

-

-

To determine non-specific binding, include control wells with a high concentration of a non-radiolabeled, potent β-antagonist (e.g., 10 µM propranolol).

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient duration to reach binding equilibrium (e.g., 90 minutes).

-

-

Signal Detection & Analysis:

-

Terminate the binding reaction by rapid filtration through a glass fiber filter mat, which traps the membranes while allowing unbound radioligand to pass through.

-

Wash the filters rapidly with ice-cold assay buffer.

-

Quantify the radioactivity retained on the filters using a gamma counter.

-

Subtract non-specific binding from all measurements to obtain specific binding.

-

Plot the percentage of specific binding against the log concentration of the competitor ligand to generate a competition curve. Fit this data to a one-site sigmoidal dose-response model to determine the IC50 value (the concentration of competitor that displaces 50% of the radioligand).

-

Calculate the inhibitor constant (Ki) from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Data Summary & Interpretation

The binding assays reveal a profound stereoselectivity at the β2-AR. The (-)-(R,R)-enantiomer demonstrates a binding affinity approximately 1000-fold greater than that of the (+)-(S,S)-enantiomer.[8][11]

| Compound | Receptor | Binding Affinity (Ki) | Reference |

| (-)-(R,R)-Formoterol (Eutomer) | Human β2-AR | ~2.9 nM | [11] |

| (+)-(S,S)-Formoterol (Distomer) | Human β2-AR | ~3100 nM | [11] |

Visualization: Competitive Binding Assay Workflow

Caption: Workflow for a competitive radioligand binding assay.

Functional Activity: From Binding to Biological Response

Core Directive: To assess the ability of (+)-(S,S)-Formoterol to activate the β2-AR and elicit a downstream cellular response, thereby determining its potency (EC50) and efficacy (Emax).

Causality of Experimental Choice: While binding assays measure affinity, they do not reveal whether the ligand activates the receptor (agonism), blocks it (antagonism), or has no effect. Functional assays are required to characterize this. A cAMP accumulation assay is chosen as it measures the direct downstream consequence of β2-AR activation—the production of the second messenger cAMP via the Gs protein pathway.[12][13] This is complemented by organ bath studies on airway tissue, which provide a more physiologically relevant measure of the ultimate therapeutic goal: smooth muscle relaxation.[14]

Experimental Protocol 1: cAMP Accumulation Assay

-

Cell Seeding: Plate human airway smooth muscle (HASM) cells or a transfected cell line (e.g., CHO-K1-β2-AR) in 24- or 96-well plates and grow to ~80-90% confluency.[15]

-

Pre-treatment: Wash cells with serum-free media and then incubate for 30 minutes in stimulation buffer containing a phosphodiesterase (PDE) inhibitor, such as 0.5 mM 3-isobutyl-1-methylxanthine (IBMX). This crucial step prevents the enzymatic degradation of cAMP, amplifying the signal for accurate quantification.

-

Agonist Stimulation: Add increasing concentrations of the test compounds ((+)-(S,S)-Formoterol, (-)-(R,R)-Formoterol) to the wells. Include a positive control known to maximally stimulate adenylyl cyclase (e.g., 10 µM Forskolin).

-

Incubation: Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

-

Lysis and Detection: Terminate the reaction by aspirating the media and adding a lysis buffer. The concentration of cAMP in the cell lysate is then quantified using a validated method such as a competitive ELISA or a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based assay.[15][16]

-

Data Analysis: Plot the measured cAMP levels against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) for each compound.

Data Summary & Interpretation

Functional assays confirm the data from binding studies. The bronchodilatory effect of formoterol resides almost exclusively with the (-)-(R,R)-enantiomer.[14][17] The (+)-(S,S)-enantiomer is profoundly less potent, estimated to be over 1,000 times weaker than its counterpart, and acts as a very weak partial agonist.[14]

| Compound | Functional Assay | Potency (EC50) | Efficacy (Emax) | Reference |

| (-)-(R,R)-Formoterol | Guinea Pig Trachea Relaxation | ~1 nM | Full Agonist | [14] |

| (+)-(S,S)-Formoterol | Guinea Pig Trachea Relaxation | >1000 nM | Very Weak Partial Agonist | [14] |

| Racemic Formoterol | Guinea Pig Trachea Relaxation | ~1 nM | Full Agonist | [14] |

Visualization: β2-Adrenergic Receptor Signaling Pathway

Caption: The Gs-coupled β2-AR signaling cascade leading to relaxation.

Potential for Antagonistic or Off-Target Effects

Core Directive: To investigate whether (+)-(S,S)-Formoterol is merely an inert, weak agonist or if it possesses other pharmacological properties, such as antagonism of the active (-)-(R,R)-enantiomer.

Scientific Rationale: The "chiral switch"—developing a single, active enantiomer from a racemate—is often predicated on the assumption that the distomer is either inactive or contributes to adverse effects.[8] Therefore, characterizing any non-agonist activity of (+)-(S,S)-formoterol is critical. Some preclinical studies have raised questions about its role, suggesting it might antagonize the effects of the eutomer or even possess pro-contractile properties under certain conditions.[11] However, this finding is not universally supported, with other studies on human bronchial tissue concluding that it does not exert contractile effects or significantly interfere with the relaxant properties of the racemate.[14]

Experimental Protocol: Schild Analysis for Competitive Antagonism

This protocol is designed to rigorously test for competitive antagonism using a functional tissue assay.

-

Tissue Preparation: Prepare isolated guinea pig tracheal rings or human bronchial strips and mount them in organ baths as described in Section 2.0.

-

Control Curve: Generate a full, cumulative concentration-response curve for the agonist, (-)-(R,R)-Formoterol, on tissue pre-contracted with a spasmogen (e.g., carbachol). This establishes the baseline EC50 and Emax.

-

Antagonist Incubation: In parallel tissue preparations, pre-incubate with a fixed concentration of the putative antagonist, (+)-(S,S)-Formoterol (e.g., 1 µM), for a set period (e.g., 30-60 minutes).

-

Agonist Curve in Presence of Antagonist: While maintaining the presence of (+)-(S,S)-Formoterol, generate a new concentration-response curve for (-)-(R,R)-Formoterol.

-

Repeat: Repeat steps 3 and 4 with several increasing concentrations of (+)-(S,S)-Formoterol (e.g., 3 µM, 10 µM).

-

Data Analysis:

-

Compare the dose-response curves. If (+)-(S,S)-Formoterol is a competitive antagonist, the curves for (-)-(R,R)-Formoterol will shift to the right in a parallel manner, without a reduction in the maximal response (Emax).

-

Calculate the dose ratio (the ratio of the EC50 in the presence of the antagonist to the EC50 in its absence) for each concentration of the antagonist.

-

Construct a Schild plot (log(dose ratio - 1) vs. log[antagonist concentration]). For a true competitive antagonist, the slope of this plot should be 1.0, and the x-intercept provides the pA2 value, a measure of the antagonist's affinity.

-

Interpretation of Findings: The existing body of evidence is conflicting. While some in vivo and in vitro models suggest potential for antagonism or other effects from the (S,S)-isomer, studies on isolated human airways have not demonstrated a clinically significant negative interaction.[11][14] It is concluded that for acute bronchodilation, the (+)-(S,S)-enantiomer is largely inert and does not meaningfully detract from the therapeutic effect of the (-)-(R,R)-enantiomer within the racemate.[[“]][19]

Summary and Conclusions

The pharmacological profile of (+)-(S,S)-formoterol is that of a classical distomer. Its defining characteristics are:

-

Low Receptor Affinity: It exhibits a binding affinity for the human β2-adrenergic receptor that is approximately 1000-fold lower than its (-)-(R,R)-enantiomer.[11]

-

Very Weak Functional Activity: It is a very weak partial agonist, with a potency more than three orders of magnitude lower than (-)-(R,R)-formoterol. Its contribution to the bronchodilatory effect of racemic formoterol is negligible.[14]

-

Negligible Clinical Impact on Acute Bronchodilation: Studies comparing the pure (-)-(R,R)-enantiomer (arformoterol) with the racemate have found no clinically significant advantage for the enantiopure form in terms of acute bronchodilator response, reinforcing the minimal role of the (+)-(S,S)-enantiomer in this primary therapeutic action.[8][[“]][19]

While some preclinical data have suggested the potential for more complex interactions, such as antagonism, these effects have not been consistently demonstrated, particularly in human airway tissue.[11][14] Therefore, for the purposes of bronchodilation, (+)-(S,S)-formoterol can be considered largely inactive. The development of arformoterol ((R,R)-formoterol) as a single-enantiomer drug is based on the principle of removing the pharmacologically unnecessary isomeric ballast, though the debate regarding its overall clinical superiority to the racemate continues.[8]

References

- 1. Formoterol - Wikipedia [en.wikipedia.org]

- 2. Formoterol for the Treatment of Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Formoterol | C19H24N2O4 | CID 3410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Stereoselective glucuronidation of formoterol by human liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PROCESS FOR THE SYNTHESIS OF ARFORMOTEROL - Patent 2285770 [data.epo.org]

- 6. Stereoselective urinary excretion of formoterol and its glucuronide conjugate in human - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iipseries.org [iipseries.org]

- 8. Chiral Switch Drugs for Asthma and Allergies: True Benefit or Marketing Hype - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Functional and binding characteristics of long-acting beta 2-agonists in lung and heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Biological actions of formoterol isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Formoterol Exerts Anti-Cancer Effects Modulating Oxidative Stress and Epithelial-Mesenchymal Transition Processes in Cigarette Smoke Extract Exposed Lung Adenocarcinoma Cells [mdpi.com]

- 13. Impact of the cAMP efflux and extracellular cAMP-adenosine pathway on airway smooth muscle relaxation induced by formoterol and phosphodiesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The effect of the enantiomers of formoterol on inherent and induced tone in guinea-pig trachea and human bronchus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Inhibition of ABCC1 Decreases cAMP Egress and Promotes Human Airway Smooth Muscle Cell Relaxation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. Comparison of the anti-bronchoconstrictor activities of inhaled formoterol, its (R,R)- and (S,S)-enantiomers and salmeterol in the rhesus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. consensus.app [consensus.app]

- 19. researchgate.net [researchgate.net]

(+)-Formoterol chemical structure and properties

An In-Depth Technical Guide to (+)-Formoterol: Chemical Structure, Properties, and Pharmacological Profile

Introduction

Formoterol is a potent, long-acting β2-adrenergic receptor agonist utilized in the management of asthma and chronic obstructive pulmonary disease (COPD).[1][2] It is a phenylethanolamine derivative with two chiral centers, leading to the existence of four stereoisomers.[3] Commercially, formoterol is often available as a racemic mixture of its (R,R) and (S,S) enantiomers.[4] The bronchodilatory effects of formoterol are primarily attributed to the (R,R)-enantiomer, also known as arformoterol.[5] This guide will provide a detailed technical overview of the this compound enantiomer, which has been identified as the (S,S)-enantiomer, focusing on its chemical structure, physicochemical properties, and distinct pharmacological characteristics in comparison to its more active counterpart.

Chemical Structure and Physicochemical Properties of this compound

The chemical structure and properties of this compound are fundamental to understanding its behavior both in vitro and in vivo.

Chemical Structure and Stereochemistry

This compound is the (S,S)-enantiomer of N-[2-hydroxy-5-[1-hydroxy-2-[[2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]formamide.[3] The stereochemistry at the two chiral centers significantly influences its interaction with the β2-adrenergic receptor.

-

IUPAC Name: N-[2-hydroxy-5-[(1S)-1-hydroxy-2-[[(2S)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]phenyl]formamide

-

Molecular Formula: C19H24N2O4[4]

-

Molecular Weight: 344.40 g/mol [4]

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for formulation development.

| Property | Value | Source(s) |

| Melting Point | 138-140 °C (for racemate) | [6] |

| pKa | pKa1: 7.9 (amine), pKa2: 9.2 (phenol) | [6] |

| Solubility | Slightly soluble in water; soluble in methanol; sparingly soluble in ethanol. | [6][7] |

| Log P (octanol/water) | 0.4 (pH 7.4, for racemate) | [6] |

Mechanism of Action and Pharmacological Profile

The pharmacological activity of formoterol is stereoselective, with the bronchodilatory effects primarily residing in the (R,R)-enantiomer. The (+)-enantiomer, (S,S)-Formoterol, is considered inactive or significantly less potent.

Interaction with the β2-Adrenergic Receptor

The primary mechanism of action for β2-agonists like formoterol involves the stimulation of β2-adrenergic receptors on the surface of airway smooth muscle cells.[8][9] This interaction initiates a signaling cascade that leads to bronchodilation.

Upon binding to the β2-adrenergic receptor, the Gs alpha subunit of the associated G protein is activated. This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[4][10] The subsequent increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA). PKA then phosphorylates various intracellular targets, resulting in the sequestration of intracellular calcium and the relaxation of smooth muscle cells, leading to bronchodilation.[11]

While this is the general mechanism for formoterol, the affinity and efficacy of the (+)-(S,S)-enantiomer at the β2-adrenergic receptor are substantially lower than that of the (R,R)-enantiomer. Studies have shown that the (S,S)-enantiomer is approximately 1,000-fold less potent as a β2-agonist.

Comparative Pharmacology

The significant difference in potency between the formoterol enantiomers highlights the stereospecificity of the β2-adrenergic receptor. The (R,R)-enantiomer's higher affinity and intrinsic activity are responsible for the therapeutic effects observed with the racemic mixture. The (+)-(S,S)-enantiomer is often considered an inactive component, although its presence in the racemic mixture may have implications for the overall pharmacological profile, including potential off-target effects or competitive inhibition, though this is not well-established.

Synthesis and Chiral Separation

The production of enantiomerically pure this compound requires specialized synthetic or separation techniques.

Enantioselective Synthesis

The synthesis of specific stereoisomers of formoterol can be achieved through enantioselective synthesis. This often involves the use of chiral catalysts or starting materials to direct the reaction towards the desired stereochemical outcome. One approach involves the asymmetric reduction of a bromoketone precursor using a chiral catalyst, such as an oxazaborolidine derived from an amino alcohol, to establish the stereochemistry at one of the chiral centers.[12] The other chiral center is introduced through the coupling with an optically pure amine sidechain.[13]

Chiral Separation

For the separation of formoterol enantiomers from a racemic mixture, chiral chromatography is a widely used and effective method.[6] High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a common technique.

Experimental Protocol: Chiral HPLC Separation of Formoterol Enantiomers

-

Column: A chiral stationary phase column, such as one based on amylose derivatives (e.g., Chiralpak AD-H), is selected for its ability to differentiate between the enantiomers.[6]

-

Mobile Phase: A mixture of n-hexane, 1-propanol, and diethylamine (e.g., in a ratio of 75:25:0.1 v/v/v) is often used as the mobile phase. The composition can be optimized to achieve the best separation.[6]

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Temperature: The column temperature is maintained at a constant value, for example, 25 °C, to ensure reproducible results.

-

Detection: UV detection at a wavelength of 242 nm is suitable for detecting the formoterol enantiomers.[14]

-

Analysis: The sample containing the racemic mixture of formoterol is injected into the HPLC system. The enantiomers will interact differently with the chiral stationary phase, leading to different retention times and their separation. The separated enantiomers can then be collected for further analysis.

Clinical Relevance

The clinical use of formoterol primarily focuses on the racemic mixture or the pure (R,R)-enantiomer (arformoterol).[2] Given that the bronchodilatory activity resides almost exclusively in the (R,R)-enantiomer, the (+)-(S,S)-enantiomer is generally not used as a therapeutic agent on its own. Clinical studies have extensively evaluated the efficacy and safety of racemic formoterol and arformoterol for the treatment of asthma and COPD, demonstrating significant improvements in lung function and symptom control.[2][15]

Conclusion

This compound, the (S,S)-enantiomer, represents the less active component of the racemic formoterol mixture. While its chemical structure is well-defined, its pharmacological activity at the β2-adrenergic receptor is significantly lower than its (R,R)-counterpart. The study of this compound is crucial for understanding the stereoselectivity of the β2-adrenergic receptor and for the development of enantiomerically pure drugs like arformoterol. Advanced analytical techniques, such as chiral HPLC, are essential for the separation and characterization of formoterol's stereoisomers, ensuring the quality and efficacy of the final pharmaceutical product.

References

-

Formoterol. (n.d.). In Wikipedia. Retrieved January 2, 2026, from [Link].

-

Formoterol Monograph for Professionals. (2025, November 24). Drugs.com. Retrieved from [Link].

- Reddy, Y. P., Vamsi, N. M., Shrivas, M., & Kumar, M. V. S. (2011). Enantioselective Separation and Determination of Formoterol in Bulk Drugs and Formulations by High Performance Liquid Chromatography. Asian Journal of Chemistry, 23(11), 4997–5000.

- Large-Scale Synthesis of Enantio- and Diastereomerically Pure (R,R)-Formoterol. (n.d.). Organic Process Research & Development.

- Gao, Y., & Zepp, C. (2000). U.S. Patent No. 6,040,344. Washington, DC: U.S.

- Akapo, S. O., McCrea, C., & Skinner, W. (2009). Chiral HPLC analysis of formoterol stereoisomers and thermodynamic study of their interconversion in aqueous pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis, 49(4), 957-963.

- Anderson, G. P. (1993).

- Pathak, P., & Mohanraj, K. (2020). Enantioselective Chromatographic Analysis of Formoterol Fumarate using Chiral Mobile Phase Additives and Achiral Core-Shell Column. ChemRxiv.

- Synthetic method of formoterol fumarate important intermedi

- What is the mechanism of Formoterol Fumarate? (2024, July 17).

- Formoterol and Impurities. (n.d.). BOC Sciences.

- Process for preparing formoterol and related compounds. (n.d.).

- Formoterol Mechanism of Action. (2018, December 19). YouTube.

-

Formoterol. (n.d.). PubChem. Retrieved from [Link].

- Bartow, R. A., & Brogden, R. N. (1998). Formoterol. A review of its pharmacological properties and therapeutic potential in reversible obstructive airways disease. Drugs, 55(2), 303-322.

- Riemersma, R. A., et al. (1993). High Affinity [3H]formoterol Binding Sites in Lung: Characterization and Autoradiographic Mapping. Journal of Pharmacology and Experimental Therapeutics, 266(1), 245-251.

- Akapo, S., McCrea, C., & Skinner, W. (2009).

- Noveral, J. P., et al. (1992). Functional and binding characteristics of long-acting beta 2-agonists in lung and heart. Journal of Pharmacology and Experimental Therapeutics, 262(2), 643-649.

- Linden, A., et al. (1992). Formoterol, fenoterol, and salbutamol as partial agonists for relaxation of maximally contracted guinea pig tracheae: comparison of relaxation with receptor binding. Pulmonary Pharmacology, 5(3), 191-197.

- Formoterol-fumarate - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hep

- Formoterol Fumarate – Application in Therapy and Current Clinical Research. (n.d.).

- Formoterol - Side Effects, Uses, Dosage, Overdose, Pregnancy, Alcohol. (2015, June 23). RxWiki.

- Chemical structures of formoterol and salmeterol. Formoterol is a pure... (n.d.).

- Cazzola, M., & Rogliani, P. (2020). Formoterol for the Treatment of Chronic Obstructive Pulmonary Disease.

- Formoterol Hemifumarate Adrenergic Receptor agonist. (2024, May 22). Selleck Chemicals.

- Sears, M. R. (2009). Long-acting β-agonists: a review of formoterol safety data from asthma clinical trials.

-

Formoterol Fumarate. (n.d.). PubChem. Retrieved from [Link].

- Sears, M. R. (2013). Safety of formoterol in asthma clinical trials: an update.

- Salma, N., et al. (2018). Membrane-Facilitated Receptor Access and Binding Mechanisms of Long-Acting β2-Adrenergic Receptor Agonists. Biophysical Journal, 115(1), 111-122.

- formoterol. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY.

- Sears, M. R. (2013). Safety of formoterol in asthma clinical trials: an update.

- Chiral Drug Separ

- PERFOROMIST (formoterol fumarate) label. (n.d.).

- Clauzel, A. M. (1990). Characteristics of bronchodilating activity of formoterol. Lung, 168 Suppl, 71-75.

- Formoterol fumarate - Adrenergic Receptor. (n.d.). MedchemExpress.com.

- Formoterol, the Most Effective Bronchodilator, Has No Anti-Inflammatory nor Metabolic Modulatory Effects in Severe Asthma Induced by Aspergillus fumigatus. (2025, May 20).

Sources

- 1. Formoterol - Wikipedia [en.wikipedia.org]

- 2. Formoterol for the Treatment of Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Formoterol | C19H24N2O4 | CID 3410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. asianpubs.org [asianpubs.org]

- 7. Functional and binding characteristics of long-acting beta 2-agonists in lung and heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Formoterol Monograph for Professionals - Drugs.com [drugs.com]

- 9. What is the mechanism of Formoterol Fumarate? [synapse.patsnap.com]

- 10. Formoterol-fumarate - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 11. m.youtube.com [m.youtube.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. US6040344A - Formoterol process - Google Patents [patents.google.com]

- 14. Chiral HPLC analysis of formoterol stereoisomers and thermodynamic study of their interconversion in aqueous pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. clinicaltrials.eu [clinicaltrials.eu]

Introduction: The Imperative of Chirality in β2-Adrenergic Agonist Design

An In-Depth Technical Guide to the Discovery and Development of (+)-Formoterol as a Research Compound

Formoterol is a highly potent, long-acting β2-adrenoceptor agonist (LABA) utilized in the management of asthma and chronic obstructive pulmonary disease (COPD)[1][2]. Its therapeutic effect stems from its ability to relax the smooth muscle of the airways, leading to prolonged bronchodilation[3][4][5]. The formoterol molecule possesses two chiral centers, which gives rise to four distinct stereoisomers: (R,R), (S,S), (R,S), and (S,R)[6][7]. Commercially, formoterol was initially developed and marketed as a racemate, specifically a 1:1 mixture of the (R,R) and (S,S) enantiomers[2][6].

However, growing understanding in pharmacology has underscored that stereoisomers of a chiral drug can exhibit significantly different pharmacokinetic and pharmacodynamic properties[8]. This principle proved to be critically important for formoterol. Research revealed that the desired therapeutic activity resides almost exclusively in one enantiomer, the (R,R)-isomer, which became the focus of dedicated research and development as the single-isomer drug, Arformoterol[6][9][10]. This guide provides a detailed technical overview of the scientific rationale, synthesis, characterization, and pharmacological evaluation that underpinned the development of this compound, or (R,R)-Formoterol, from a component of a racemic mixture to a refined, targeted research compound and ultimately, a clinically significant therapeutic agent.

Part 1: The Rationale for Stereoselective Development: Unmasking the Active Enantiomer

The primary driver for developing this compound as a single-enantiomer compound was the profound difference in biological activity between the (R,R) and (S,S) isomers. The bronchodilatory and anti-inflammatory effects are attributed to the (R,R)-enantiomer, which acts as a potent, high-affinity agonist at the β2-adrenoceptor[11][12]. In stark contrast, the (S,S)-enantiomer is significantly less active, with some studies suggesting it may even contribute to pro-inflammatory effects, potentially antagonizing the therapeutic actions of its counterpart[11][13].

Stereoselectivity at the β2-Adrenoceptor

In vitro studies have definitively established the stereoselective superiority of the (R,R)-enantiomer. Receptor binding assays demonstrate that this compound has an affinity for the human β2-adrenoceptor that is approximately 1000-fold greater than that of the (S,S)-enantiomer[6][13]. This dramatic difference in binding affinity translates directly to functional potency. In assays measuring the generation of intracellular cyclic AMP (cAMP), the key second messenger in the β2-adrenergic signaling pathway, the (R,R)-enantiomer is also about 100-fold more potent than the (S,S)-isomer[14].

Some research has suggested that while the (R,R)-enantiomer is responsible for the therapeutic bronchodilation, the (S,S)-enantiomer is not merely an inert component. Studies have indicated that the (S,S)-isomer may have properties that are inconsistent with an effective asthma therapeutic, such as exaggerating contractions to carbachol in pretreated tissues[13]. The development of Arformoterol, the pure (R,R)-enantiomer, therefore obviates any potential negative effects associated with the racemic mixture[15].

Quantitative Comparison of Formoterol Enantiomers

The following table summarizes the key quantitative differences in receptor binding and functional activity between the formoterol enantiomers.

| Parameter | (R,R)-Formoterol (this compound) | (S,S)-Formoterol ((-)-Formoterol) | Reference |

| Receptor Binding Affinity (Ki or Kd) | ~2.9 nM | ~3100 nM | [13] |

| Functional Potency (cAMP EC50) | ~10.5 pM | ~1000 pM | [14] |

Part 2: Stereoselective Synthesis of this compound

Achieving an enantiomerically pure form of (R,R)-Formoterol on a large scale required the development of a practical and highly selective synthetic process. Early methods involved the resolution of the final racemic formoterol mixture using chiral acids like tartaric acid, but these processes were often inefficient, resulting in low yields[6][16]. Subsequent efforts focused on convergent synthetic strategies that introduce chirality early in the process, using optically pure starting materials to ensure the final product has high stereochemical purity.

One successful and practical approach involves the coupling of two key chiral intermediates: an optically pure styrene oxide derivative and an optically pure amine[7][16][17].

Representative Synthetic Workflow

The following diagram outlines a convergent synthesis strategy for producing (R,R)-Formoterol with high stereochemical purity (>99.5%) and a good overall yield[16]. This process avoids chromatographic purification of the final active pharmaceutical ingredient.

Caption: Fig. 1: Convergent Synthesis of (R,R)-Formoterol

Detailed Experimental Protocol: Key Synthesis Steps

The following protocol is a conceptual representation based on published synthetic methodologies[7][16].

Step 1: Asymmetric Reduction to (R)-Bromohydrin

-

To a solution of the oxazaborolidine catalyst (derived from (1R,2S)-1-amino-2-indanol) in an appropriate solvent (e.g., THF), add the bromo ketone precursor (4-benzyloxy-3-formamido-α-bromoacetophenone).

-

Cool the mixture and slowly add a reducing agent, such as borane-tetrahydrofuran complex (BH3·THF).

-

Maintain the reaction at a controlled temperature until completion, as monitored by TLC or HPLC.

-

Work up the reaction to isolate the crude (R)-bromohydrin. The enantiomeric excess (ee) at this stage is critical and should be >99%.

Step 2: Resolution of the Chiral Amine

-

Synthesize the racemic amine (4-methoxy-α-methyl-N-(phenylmethyl)benzeneethanamine) via reductive amination of 4-methoxyphenylacetone with N-benzylamine[7].

-

Dissolve the racemic amine in a suitable solvent (e.g., methanol).

-

Add a chiral resolving agent, such as (S)-mandelic acid, to form diastereomeric salts.

-

Allow the less soluble diastereomeric salt to crystallize from the solution. This process may require multiple recrystallizations to achieve the desired isomeric purity (>99.5%)[7].

-

Treat the purified salt with a base to liberate the free (R)-amine.

Step 3: Coupling and Deprotection

-

Combine the enantiomerically pure (R)-styrene oxide intermediate and the (R)-amine.

-

Heat the mixture, often without a solvent or in a high-boiling inert solvent like toluene, at elevated temperatures (e.g., 120 °C) to facilitate the epoxide ring-opening reaction[7][16].

-

After the reaction is complete, the resulting dibenzyl-protected (R,R)-formoterol can be taken directly to the next step.

-

Dissolve the protected intermediate in an alcohol solvent (e.g., ethanol or methanol).

-

Perform catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under hydrogen pressure to remove the two benzyl protecting groups[7][16].

-

Filter off the catalyst. The resulting solution contains the (R,R)-formoterol free base.

Step 4: Salt Formation and Isolation

-

To the solution of the free base, add the desired counter-ion acid, such as L-(+)-tartaric acid or fumaric acid, dissolved in a suitable solvent like isopropyl alcohol[7]. The L-tartrate salt is noted for being non-hygroscopic and easy to handle[7].

-

Induce crystallization by cooling the solution.

-

Filter the resulting precipitate, wash with a cold solvent, and dry under vacuum to yield the final, highly pure (R,R)-Formoterol salt.

Part 3: Characterization and Stereochemical Quality Control

Ensuring the stereochemical purity of this compound is paramount. The primary analytical technique for separating and quantifying the stereoisomers of formoterol is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP).

Chiral HPLC for Enantiomeric Purity

Polysaccharide-based CSPs, such as those derived from amylose (e.g., Chiralpak AD-H) or cellulose, have proven highly effective for resolving formoterol enantiomers[18]. The separation is typically achieved under normal-phase conditions, where the mobile phase composition (e.g., hexane, a polar alcohol modifier like 1-propanol, and a basic additive like diethylamine) can be optimized to achieve baseline resolution and suitable retention times[18].

Detailed Protocol: Chiral HPLC Analysis

The following is a representative protocol for the enantioselective separation of formoterol isomers.

-

Instrumentation: A standard HPLC system equipped with a UV detector is used.

-

Chiral Column: Chiralpak AD-H (250 mm x 4.6 mm, 10 µm) or equivalent[18].

-

Mobile Phase: A mixture of n-hexane, 1-propanol, and diethylamine (DEA) in a ratio of approximately 75:25:0.1 (v/v/v). The exact ratio should be optimized for the specific column batch[18].

-

Flow Rate: 1.0 mL/min[18].

-

Column Temperature: 25 °C[18].

-

Detection: UV absorbance at 242 nm[19].

-

Sample Preparation: Dissolve a precisely weighed amount of the this compound sample in the mobile phase to a known concentration (e.g., 0.1 mg/mL).

-

Injection Volume: 20 µL.

-

Analysis:

-

Inject a standard containing all four stereoisomers (if available) or a racemic (R,R/S,S) mixture to determine the retention times and resolution of each peak.

-

Inject the this compound sample.

-

Integrate the peak areas for all detected isomers.

-

Calculate the enantiomeric purity by expressing the peak area of the (R,R)-isomer as a percentage of the total peak area of all isomers. The acceptance criterion for enantiomeric purity is typically >99.5%.

-

Part 4: In Vitro Pharmacological Characterization

Once synthesized and purified, this compound must be characterized pharmacologically to confirm its mechanism of action, potency, and selectivity. This is accomplished through a series of in vitro assays.

Mechanism of Action: β2-Adrenergic Receptor Signaling

This compound exerts its effects by binding to and activating the β2-adrenergic receptor, a G-protein coupled receptor (GPCR)[14]. This binding event initiates a signaling cascade that leads to smooth muscle relaxation.

Caption: Fig. 2: β2-Adrenergic Receptor Signaling Pathway

Protocol 1: Radioligand Receptor Binding Assay

This assay quantifies the affinity of this compound for the β2-adrenoceptor.

-

Source of Receptors: Prepare cell membrane fractions from a cell line expressing human β2-adrenoceptors (e.g., PC3 cells) or from lung tissue[20][21].

-

Radioligand: Use a high-affinity radiolabeled antagonist, such as [3H]-dihydroalprenolol or [125I]-cyanopindolol, to label the receptors.

-

Competition Assay:

-

Incubate a fixed concentration of the radioligand and a constant amount of membrane protein with increasing concentrations of unlabeled this compound (the competitor).

-

Allow the reaction to reach equilibrium.

-

Separate the bound from unbound radioligand by rapid vacuum filtration through glass fiber filters.

-

Quantify the radioactivity trapped on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation. A lower Ki value indicates higher binding affinity.

-

Protocol 2: Functional Assay (cAMP Accumulation)

This assay measures the functional consequence of receptor binding—the ability of this compound to stimulate the production of the second messenger, cAMP.

-

Cell Culture: Use intact cells expressing the β2-adrenoceptor (e.g., PC3 cells or CHO cells)[14].

-

Assay Conditions:

-

Seed the cells in multi-well plates and grow to confluence.

-

Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of newly synthesized cAMP.

-

Stimulate the cells with increasing concentrations of this compound for a defined period (e.g., 20 minutes)[14].

-

-

cAMP Measurement:

-

Lyse the cells to release the intracellular contents.

-

Quantify the amount of cAMP in the cell lysates using a commercially available kit, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

-

-

Data Analysis:

-

Plot the cAMP concentration against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximum effect). A lower EC50 value indicates higher potency.

-

Part 5: From Research Compound to Clinical Application: The Development of Arformoterol

The successful synthesis and compelling in vitro pharmacological profile of this compound paved the way for its development as a therapeutic agent, Arformoterol tartrate (trade name Brovana)[6]. It was developed by Sepracor (now Sunovion Pharmaceuticals) and received FDA approval in 2006 for the long-term maintenance treatment of bronchoconstriction in patients with COPD[6][22].

Arformoterol was specifically formulated as a sterile, preservative-free solution for administration by nebulization[15][22]. This provides a critical alternative for patients who may have difficulty using hand-held inhaler devices[15][22].

Clinical trials have demonstrated that nebulized arformoterol (15 μg twice daily) produces significant and sustained improvements in lung function (as measured by FEV1) and reduces dyspnea in patients with moderate to severe COPD[15][23]. Long-term studies of up to one year have confirmed its safety and efficacy, showing a reduced risk of COPD exacerbation-related hospitalizations compared to placebo[24]. Furthermore, clinical pharmacokinetic studies confirmed that administration of pure arformoterol does not lead to chiral interconversion to the (S,S)-isomer in the body[23].

Conclusion

The story of this compound is a quintessential example of rational drug design, where a deep understanding of stereochemistry transformed a racemic mixture into a refined, single-isomer therapeutic agent. The journey from identifying the pharmacologically active (R,R)-enantiomer to developing robust stereoselective synthetic routes and confirmatory in vitro assays demonstrates a rigorous, science-driven approach. The successful development of Arformoterol not only provided a valuable therapeutic option for patients with COPD but also reinforced the critical importance of evaluating the individual stereoisomers of chiral drugs to maximize efficacy and minimize potential risks. This technical guide illustrates the multi-faceted process that allows a promising research compound to evolve into a clinically impactful medicine.

References

-

Reddy, Y. P., Vamsi, N. M., Shrivas, M., & Kumar, M. S. (2011). Enantioselective Separation and Determination of Formoterol in Bulk Drugs and Formulations by High Performance Liquid Chromatography. Asian Journal of Chemistry, 23(11), 4997-5000. [Link]

-

Handley, D., et al. (2002). Biological actions of formoterol isomers. PubMed. [Link]

-

Anderson, G. P. (1993). Formoterol: pharmacology, molecular basis of agonism, and mechanism of long duration of a highly potent and selective beta 2-adrenoceptor agonist bronchodilator. PubMed. [Link]

-

Murali, D., et al. (1997). Large-Scale Synthesis of Enantio- and Diastereomerically Pure (R,R)-Formoterol. American Chemical Society. [Link]

-

Sharma, S., et al. (2015). Arformoterol: rationale for use in chronic obstructive pulmonary disease. Future Science Group. [Link]

- Various Authors. (2016). Arformoterol, (R,R)-Formoterol For Chronic obstructive pulmonary disease (COPD). Google Scholar.

- Bakale, R. P., et al. (2000). Formoterol process.

-

Anonymous. (2003). Arformoterol: (R,R)-eformoterol, (R,R)-formoterol, arformoterol tartrate, eformoterol-sepracor, formoterol-sepracor, R,R-eformoterol, R,R-formoterol. PubMed. [Link]

-

Patsnap. (2024). What are β2-adrenergic receptor agonists and how do they work?. Patsnap Synapse. [Link]

-

Kalberg, C., et al. (2007). Arformoterol Tartrate: A Review of Pharmacology, Analysis and Clinical Studies. Taylor & Francis Online. [Link]

-

Dr. Oracle. (2025). What is Formoterol (a long-acting beta-2 adrenergic receptor agonist)?. Dr. Oracle. [Link]

-

Mitra, S. P. (2008). The competition binding result of Formoterol enantiomers with 125 I-cyanopindolol at. ResearchGate. [Link]

-

Akapo, S., et al. (2009). Chiral HPLC analysis of formoterol stereoisomers and thermodynamic study of their interconversion in aqueous pharmaceutical formulations. PubMed. [Link]

-

Mitra, S. P. (2008). The stereochemical configurations of (R,R)- and (S,S)-formoterols along with that of the natural agonist, R-Epinephrine. ResearchGate. [Link]

-

Tashkin, D. P., et al. (2012). One-Year Safety and Efficacy Study of Arformoterol Tartrate in Patients With Moderate to Severe COPD. PubMed Central. [Link]

-

Baluk, P., & McDonald, D. M. (1994). The beta 2-adrenergic receptor agonist formoterol reduces microvascular leakage by inhibiting endothelial gap formation. PubMed. [Link]

-

Cazzola, M., et al. (2010). β-Adrenoceptor agonists and asthma - 100 Years of development. ResearchGate. [Link]

-

Cazzola, M., & Matera, M. G. (2010). Arformoterol tartrate in the treatment of COPD. PubMed. [Link]

-

Vicente, G., et al. (2002). An efficient enantioselective synthesis of (R,R)-formoterol, a potent bronchodilator, using lipases. ResearchGate. [Link]

-

ClinicalTrials.gov. (2005). Safety and Efficacy of Arformoterol Tartrate Inhalation Solution in Subjects With Chronic Obstructive Pulmonary Disease. ClinicalTrials.gov. [Link]

-

Gao, Y., et al. (2001). METHOD FOR PRODUCING OPTICALLY PURE FORMOTEROL ISOMERS. Espacenet. [Link]

-

Kaźmierczak, H., et al. (2016). Synthesis of (R,R)-formoterol. Reaction conditions. ResearchGate. [Link]

-

Boulton, D. W., & Fawcett, J. P. (1997). Stereoselective glucuronidation of formoterol by human liver microsomes. PubMed Central. [Link]

-

Hanania, N. A., & Donohue, J. F. (2007). Role of arformoterol in the management of COPD. Dove Press. [Link]

-

Naline, E., et al. (2000). In vitro sensitization of human bronchus by β 2 -adrenergic agonists. American Physiological Society. [Link]

- Srinivas, P., et al. (2009). Process for the synthesis of arformoterol.

-

Perkins, D. L., et al. (2009). Anti-inflammatory effects of β2 adrenergic receptor agonists in experimental acute lung injury. PubMed Central. [Link]

-

Sanna, F., et al. (2012). In Vitro Effects of Beta-2 Agonists on Skeletal Muscle Differentiation, Hypertrophy, and Atrophy. PubMed Central. [Link]

-

Akapo, S., et al. (2009). Figure 2 from Chiral HPLC analysis of formoterol stereoisomers and thermodynamic study of their interconversion in aqueous pharmaceutical formulations. Semantic Scholar. [Link]

-

Taylor & Francis. (2022). Arformoterol – Knowledge and References. Taylor & Francis. [Link]

-

Cogo, R., et al. (1993). In vitro effect of beta 2-agonists on bacterial killing and superoxide anion (O2-) release from alveolar macrophages of patients with chronic bronchitis. PubMed. [Link]

-

Wikipedia. (n.d.). Formoterol. Wikipedia. [Link]

- Trofast, J., et al. (1995). Process for preparing formoterol and related compounds.

-

Faulds, D., et al. (1991). Formoterol. A review of its pharmacological properties and therapeutic potential in reversible obstructive airways disease. PubMed. [Link]

-

Hawkins, G. A., & Bleecker, E. R. (2008). β2-agonists. PubMed Central. [Link]

-

Boulton, D. W., et al. (1996). Development of an HPLC-MS/MS Method for Chiral Separation and Quantitation of (R)- and (S)-Salbutamol and Their Sulfoconjugated Metabolites in Urine to Investigate Stereoselective Sulfonation. National Institutes of Health. [Link]

-